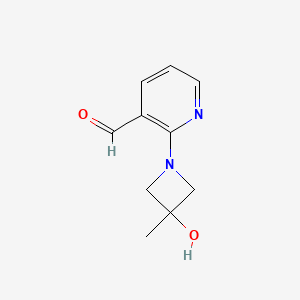

2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde

Description

2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde is a pyridine-based compound featuring a 4-membered azetidine ring substituted with a hydroxyl and methyl group at the 3-position. Its molecular formula is C10H12N2O2 (theoretical molecular weight: 192.22 g/mol). The compound combines a pyridine-3-carbaldehyde scaffold with a constrained azetidine moiety, which enhances structural rigidity and influences pharmacokinetic properties such as metabolic stability and target binding affinity.

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(3-hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H12N2O2/c1-10(14)6-12(7-10)9-8(5-13)3-2-4-11-9/h2-5,14H,6-7H2,1H3 |

InChI Key |

ZPMPXYIZXXZMHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)C2=C(C=CC=N2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the condensation of 3-hydroxy-3-methylazetidine with pyridine-3-carbaldehyde under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: 2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carboxylic acid.

Reduction: 2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxy and aldehyde groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azetidine-Pyridine Carbaldehydes

2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyridine-3-carbaldehyde

- Structure : Ethyl substituent replaces methyl on the azetidine ring.

- Molecular Formula : C11H14N2O2; Molecular Weight : 206.24 g/mol .

2-(4-Methylphenoxy)pyridine-3-carbaldehyde

- Structure: Phenoxy group replaces azetidine.

- Molecular Formula: C13H11NO2 (assumed; evidence reports conflicting data); Theoretical Molecular Weight: 213.23 g/mol.

- Key Properties: Higher melting point (190–198°C), lower pKa (3.07), and reduced solubility in polar solvents due to the bulky phenoxy group .

Heterocyclic Ring Modifications

N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide

- Structure : 5-membered pyrrolidine replaces azetidine.

- The hydroxymethyl group introduces additional hydrogen-bonding capacity .

Functional Group Variations

Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives

Comparative Data Table

Key Research Findings

- Azetidine vs.

- Substituent Effects : Ethyl substitution increases lipophilicity by ~0.5 logP units compared to methyl, as inferred from molecular weight trends .

- Functional Groups : Thiosemicarbazones exhibit distinct metal-chelating properties, unlike the aldehyde group in the target compound, which may limit its application in antimicrobial contexts .

Biological Activity

2-(3-Hydroxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde, with the CAS number 1859629-75-6, is a compound that has garnered attention for its potential biological activities. The molecular formula of this compound is CHNO, and its molecular weight is approximately 192.21 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds containing pyridine rings often exhibit antioxidant properties. The hydroxyl group in this compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

2. Anticancer Activity

Some studies have suggested that derivatives of pyridine and related compounds possess anticancer properties. For instance, similar compounds have been shown to induce apoptosis in cancer cell lines through various pathways, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

3. Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. This could be particularly relevant in conditions such as Alzheimer's disease or Parkinson's disease, where oxidative stress plays a significant role.

The mechanisms by which this compound exerts its biological effects may include:

1. Modulation of Enzymatic Activity

Pyridine derivatives can interact with various enzymes, potentially inhibiting or enhancing their activity. This interaction can affect metabolic pathways relevant to cancer progression and cellular defense mechanisms.

2. Interaction with Cellular Receptors

The compound may bind to specific cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

3. Induction of Gene Expression

It may also modulate gene expression related to antioxidant defense mechanisms, enhancing the cellular response to oxidative stress.

Case Studies and Research Findings

A review of recent literature reveals several studies that have examined the biological activity of related compounds:

| Study | Findings |

|---|---|

| Antioxidant Study | Demonstrated significant free radical scavenging activity in vitro, suggesting potential protective effects against oxidative damage. |

| Cancer Cell Line Study | Induced apoptosis in melanoma B16F10 cells via ROS generation, highlighting its potential as an anticancer agent. |

| Neuroprotection Study | Showed promise in protecting neuronal cells from oxidative stress-induced apoptosis in preliminary in vitro tests. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.